5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Overview
Description
5-Chloro-4-nitro-2,1,3-benzoselenadiazole, also known as this compound, is a useful research compound. Its molecular formula is C6H2ClN3O2Se and its molecular weight is 262.52 g/mol. The purity is usually 95%.
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Scientific Research Applications
Redox Behavior Analysis
It is used for determining the redox behavior of 2,1,3-benzo(group VI)diazoles and their derivatives (Sherman, Lambert, & Pilgram, 1974).
Synthesis of Novel Compounds
The compound is used in synthesizing novel fluoronitro-o-phenylenediamines and o-nitrophenols (Tian, Grivas, & Olsson, 1993). It is also involved in the synthesis of heterocyclic rings containing nitrogen (Rao & Ratnam, 1958) and 2-methyl-4-nitrobenzimidazoles (Tian & Grivas, 1992).
Reagent in Selenium Determination
It serves as a reagent for determining selenium in research (Tanaka & Kawashima, 1965).
Precursor in Synthesis
As a precursor, it aids in synthesizing selenadiazolo[3,4-i]benzazepine derivatives (Elmaaty, 2008) and 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).
Organic Magnetic Materials
It is recognized for its potential in organic magnetic materials due to its stability as a nitroxide radical (Ferrer et al., 2001).
Drug Discovery
It can serve as a starting material in heterocyclic oriented synthesis (HOS) for drug discovery (Křupková et al., 2013).
Antimicrobial Activity
Compounds derived from 5-Chloro-4-nitro-2,1,3-benzoselenadiazole exhibit anti-bacterial and anti-fungal activities (Soni, Narsinghani, & Sethi, 2012). Ligands and complexes of this compound also show antimicrobial activities against various bacteria and fungi (Tavman & Birteksoz, 2009).
Material Science Applications
It has applications in high-energy material synthesis with significant detonation velocity and pressure values (Srinivas et al., 2012).
HPLC Analysis
NBD-Cl and NBD-F derivatives are used for the analysis of amines and amino acids using high-performance liquid chromatography (HPLC) (Aboul-Enein, Elbashir, & Suliman, 2011).
Photodynamic Therapy
Modified porphyrins with this compound show potential as photosensitizers in photodynamic therapy (Cillo & Lash, 2005).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWJERFLDFTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402424 | |
Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20718-46-1 | |
Record name | 5-Chloro-4-nitro-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20718-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole in the synthesis of heterocyclic compounds?
A1: this compound serves as a crucial precursor in the synthesis of 6-halo-5-nitroquinoxalines []. These quinoxalines are valuable intermediates in the production of various heterocyclic compounds due to the reactive chlorine atom positioned next to the nitro group. This reactivity allows for further derivatization and the creation of diverse structures like imidazoquinoxalines, selenadiazoloquinoxalines, and pyrazinoquinoxalines, as demonstrated in the research [].
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